Aroma Detection Threshold: TPB vs. TDN, β-Damascenone, and β-Ionone
In a neutral white wine matrix, TPB exhibits an aroma detection threshold of 40 ng/L, making it the most potent among commonly measured C13-norisoprenoid wine odorants [1]. By direct comparison, 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) has a threshold of 2,000 ng/L (50-fold higher), β-damascenone 50 ng/L (1.25-fold higher), and β-ionone 90 ng/L (2.25-fold higher) under identical sensory evaluation conditions [1].
| Evidence Dimension | Aroma detection threshold in neutral white wine (ng/L) |
|---|---|
| Target Compound Data | 40 ng/L (green, cut-grass aroma) |
| Comparator Or Baseline | TDN: 2,000 ng/L; β-Damascenone: 50 ng/L; β-Ionone: 90 ng/L |
| Quantified Difference | TPB is 50× more potent than TDN; 1.25× more potent than β-damascenone; 2.25× more potent than β-ionone |
| Conditions | Sensory panel evaluation in neutral white wine; GC-MS verified concentrations |
Why This Matters
A researcher selecting an internal standard for trace-level wine aroma quantification must use TPB when sub-50 ng/L sensitivity is required, as TDN's 2,000 ng/L threshold is unsuitable for ultra-trace detection.
- [1] Table 2. Odor thresholds and occurrence ranges of key wine aroma compounds. Biomolecules. 2019;9(12):818. doi:10.3390/biom9120818 View Source
